N-(2-bromo-4-nitrophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(2-bromo-4-nitrophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN4O5S/c21-18-14-17(25(27)28)6-7-19(18)22-20(26)15-23-9-11-24(12-10-23)31(29,30)13-8-16-4-2-1-3-5-16/h1-8,13-14H,9-12,15H2,(H,22,26)/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MACZXUWYIYOTGE-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br)S(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br)S(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Physicochemical Properties
- Molecular Formula : C₂₆H₂₄BrN₄O₅S (calculated based on structural analogs) .
- Molecular Weight : ~560.5 g/mol (estimated).
- Hydrogen Bonding: 1 donor, 6 acceptors (similar to CAS 790242-62-5, a structural analog) .
- Lipophilicity (logP) : Predicted to be ~4.5–5.0, higher than analogs with less polar substituents due to bromo and nitro groups .
Structural Analogues
Key Comparisons
Substituent Effects on Reactivity and Binding Electron-Withdrawing Groups (EWGs): The target compound’s 2-bromo-4-nitrophenyl group increases electrophilicity compared to analogs with electron-donating groups (e.g., 4-F in or 4-Me in ). This may enhance interactions with nucleophilic residues in enzyme active sites . However, it adds steric bulk compared to smaller sulfonyl groups (e.g., tosyl in ) .
Physicochemical Properties Lipophilicity: The target compound’s higher logP (~4.5–5.0) suggests greater membrane permeability than 5p (logP ~3.5) but may reduce aqueous solubility . Hydrogen Bonding: With 6 acceptors, the target compound exceeds analogs like CAS 790242-62-5 (6 acceptors) but has fewer donors than 5p (2 donors) .
Biological Activity Insights Anti-COVID-19 Potential: While 5p derivatives were tested for COVID-19 inhibition , the target compound’s bromo and nitro groups may confer distinct antiviral or antibacterial properties, though direct evidence is lacking. Kinase Inhibition: The (E)-styryl sulfonyl group is structurally similar to kinase inhibitors targeting ATP-binding pockets, suggesting possible overlap in mechanism .
Synthetic Accessibility
- The target compound’s synthesis likely parallels CAS 790242-62-5, involving sulfonylation of piperazine followed by acetamide coupling . However, introducing bromo and nitro groups requires controlled nitration and bromination steps, increasing complexity compared to simpler analogs .
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